DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C49H67N8O8PSi |

|---|---|

分子量 |

955.2 g/mol |

IUPAC 名称 |

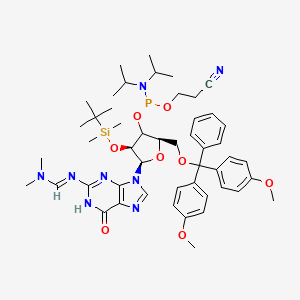

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1 |

InChI 键 |

RQXRLANMGPTUJP-GSIJBROZSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical reagent in the solid-phase synthesis of RNA oligonucleotides. The dimethylformamidine (dmf) protecting group on the guanine base is notable for its lability, allowing for rapid deprotection protocols, which is particularly advantageous for the synthesis of sensitive or complex RNA molecules.

This document outlines a representative multi-step synthesis, including detailed experimental protocols derived from established methodologies for analogous compounds. It also covers purification strategies and expected analytical data for the final product and key intermediates.

I. Overall Synthetic Strategy

The synthesis of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a multi-step process that begins with the commercially available nucleoside, guanosine. The key transformations involve the sequential protection of the hydroxyl and exocyclic amine functionalities, followed by the final phosphitylation of the 3'-hydroxyl group. The general synthetic pathway is illustrated below.

Caption: Overall workflow for the synthesis of the target phosphoramidite.

II. Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for nucleoside modifications. Researchers should adapt these methods as necessary based on their laboratory conditions and scale.

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-guanosine

-

Materials:

-

Guanosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Guanosine is rendered anhydrous by co-evaporation with anhydrous pyridine.

-

The dried guanosine is dissolved in anhydrous pyridine.

-

DMT-Cl (typically 1.1-1.3 equivalents) is added portion-wise at 0 °C with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.

-

The residue is redissolved in DCM and washed with saturated aqueous NaHCO₃.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

-

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-guanosine

-

Materials:

-

5'-O-DMT-guanosine

-

Anhydrous Pyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

-

Procedure:

-

The 5'-O-DMT-guanosine is dried by co-evaporation with anhydrous pyridine.

-

The dried starting material is dissolved in anhydrous pyridine.

-

DMF-DMA (typically 2-3 equivalents) is added, and the mixture is stirred at room temperature for 18-24 hours.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated to dryness.

-

The residue is co-evaporated with toluene to remove residual pyridine.

-

The crude product is purified by silica gel column chromatography.

-

Step 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N2-(dimethylformamidine)-guanosine

-

Materials:

-

5'-O-DMT-N2-dmf-guanosine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Pyridine

-

Silver nitrate (AgNO₃)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

DCM

-

Saturated aqueous NaHCO₃

-

-

Procedure:

-

The starting nucleoside is dried by co-evaporation with anhydrous pyridine.

-

The dried material is dissolved in a mixture of anhydrous pyridine and THF.

-

AgNO₃ (typically 1.4 equivalents) is added, and the mixture is stirred in the dark.[1][2]

-

TBDMS-Cl (typically 1.5-2.5 equivalents) is added, and the reaction is stirred at room temperature for 8-12 hours.[1][2]

-

The reaction is monitored by TLC for the formation of the 2'- and 3'-O-TBDMS isomers.

-

The reaction is quenched by pouring it into a saturated aqueous solution of NaHCO₃.

-

The mixture is extracted with DCM. The organic layers are combined, dried over Na₂SO₄, and concentrated.

-

The residue is purified by silica gel column chromatography to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer and other impurities.

-

Step 4: Synthesis of this compound

-

Materials:

-

5'-O-DMT-2'-O-TBDMS-N2-dmf-guanosine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

-

Procedure:

-

The protected nucleoside is dried under high vacuum.

-

The dried material is dissolved in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

DIPEA (typically 4-5 equivalents) is added to the solution.[3]

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (typically 1.5-2.0 equivalents) is added dropwise at room temperature.[1][3][4]

-

The reaction is stirred at room temperature for 2-4 hours and monitored by ³¹P NMR spectroscopy or TLC.

-

Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated.

-

The crude phosphoramidite is purified by silica gel column chromatography.

-

III. Purification Strategy

Purification at each step is crucial for obtaining a high-purity final product. The primary method employed is silica gel column chromatography.

Caption: General workflow for purification by silica gel chromatography.

-

General Considerations: A small amount of a tertiary amine base (e.g., triethylamine or pyridine, ~0.5-2% v/v) is often added to the eluent to prevent the degradation of acid-sensitive groups like the DMT group on the silica gel.

-

Intermediate Purifications: Gradients of methanol in dichloromethane or ethyl acetate in hexanes are commonly used. The specific gradient will depend on the polarity of the intermediate.

-

Final Product Purification: The final phosphoramidite is typically purified using a gradient of ethyl acetate in hexanes, containing triethylamine. The product is usually isolated as a white foam.

IV. Data Presentation

Table 1: Summary of Synthetic Steps and Representative Yields

| Step | Transformation | Starting Material | Key Reagents | Representative Yield (%) |

| 1 | 5'-O-DMT Protection | Guanosine | DMT-Cl, Pyridine | 85-95 |

| 2 | N2-dmf Protection | 5'-O-DMT-Guanosine | DMF-DMA, Pyridine | 80-90 |

| 3 | 2'-O-TBDMS Protection | 5'-O-DMT-N2-dmf-Guanosine | TBDMS-Cl, AgNO₃ | 50-65 (of 2'-isomer) |

| 4 | 3'-O-Phosphitylation | 5'-O-DMT-2'-O-TBDMS-N2-dmf-Guanosine | (iPr₂N)₂P(O)CECl, DIPEA | 85-95 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| Appearance | White to off-white foam/powder |

| Molecular Formula | C₄₉H₆₇N₈O₈PSi |

| Molecular Weight | 955.16 g/mol [5][6] |

| ³¹P NMR | Two signals around δ 149-151 ppm (due to diastereomers) |

| ¹H NMR | Characteristic signals for DMT (δ 6.8-7.5 ppm), dmf (δ ~8.6 ppm), ribose protons, TBDMS (δ 0.0-0.9 ppm), cyanoethyl, and diisopropyl groups. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z ~956.2 |

| Purity (HPLC) | ≥98% |

V. Concluding Remarks

The synthesis of this compound is a well-established though meticulous process. The success of the synthesis relies on the careful exclusion of moisture and the efficiency of the purification steps to remove isomeric byproducts and other impurities. The use of the dmf protecting group offers significant advantages in the subsequent stages of RNA synthesis and deprotection. This guide provides a solid foundation for researchers to produce this valuable reagent for their work in the expanding field of oligonucleotide therapeutics and diagnostics.

References

- 1. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - CD BioGlyco [bioglyco.com]

The Cornerstone of RNA Synthesis: A Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of RNA oligonucleotides is paramount. At the heart of this process lies a critical building block: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite . This complex molecule is a highly specialized nucleoside phosphoramidite, meticulously designed for its role in the automated solid-phase synthesis of RNA. This in-depth technical guide elucidates the multifaceted role of this phosphoramidite, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their pursuit of novel RNA-based therapeutics and research tools.

Core Components and Their Strategic Roles

The efficacy of this compound in RNA synthesis is a direct result of the specific functions of its constituent chemical moieties. Each group is strategically placed to ensure high coupling efficiency, prevent unwanted side reactions, and allow for controlled deprotection, ultimately leading to the successful synthesis of high-fidelity RNA sequences.

Table 1: Functional Breakdown of this compound

| Component | Chemical Name | Function in RNA Synthesis |

| DMT | 4,4'-Dimethoxytrityl | A bulky, acid-labile protecting group for the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide. The lipophilic nature of the DMT group also aids in the purification of the final oligonucleotide product. |

| 2'-O-TBDMS | 2'-O-tert-butyldimethylsilyl | A robust silyl ether protecting group for the 2'-hydroxyl group of the ribose. This is crucial for RNA synthesis to prevent unwanted reactions and degradation at this position during the synthesis cycle. It is stable to the acidic conditions used for DMT removal and is typically removed in the final deprotection step using a fluoride source.[1] |

| G(dmf) | N2-dimethylformamidyl-guanine | The guanine nucleobase with a dimethylformamidine (dmf) protecting group on its exocyclic amine. This group prevents side reactions at the nucleobase during oligonucleotide synthesis and is removed during the final deprotection step.[2] |

| CE-phosphoramidite | 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite | The reactive phosphite triester moiety at the 3'-hydroxyl position. The cyanoethyl (CE) group protects the phosphorus, and the diisopropylamino group makes the phosphoramidite stable for storage but highly reactive upon activation during the coupling step of the synthesis cycle. |

The Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The process, which occurs in the 3' to 5' direction, is comprised of four key chemical steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.

-

Coupling: The activated phosphoramidite, in this case, this compound, is then coupled to the free 5'-hydroxyl group of the growing RNA chain. This reaction is catalyzed by an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[2]

-

Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This involves the acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester linkage. This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

References

An In-depth Technical Guide to the Mechanism of Action of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a key building block in the chemical synthesis of RNA oligonucleotides. This document details the role of each chemical moiety, presents quantitative data on reaction parameters, outlines detailed experimental protocols, and provides visual representations of the underlying chemical processes.

Core Principles of Phosphoramidite Chemistry

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that sequentially adds nucleotide units to a growing chain, which is typically anchored to a solid support. This method, first introduced in the early 1980s, has become the gold standard due to its high coupling efficiency and amenability to automation.[1] The overall synthesis proceeds in the 3' to 5' direction and involves four key steps in each cycle: detritylation, coupling, capping, and oxidation.

The specific phosphoramidite, this compound, is a protected ribonucleoside building block designed for solid-phase RNA oligonucleotide synthesis.[2] Each component of this molecule plays a critical role in ensuring the fidelity and efficiency of the synthesis process.

The Molecular Architecture and its Functional Significance

The structure of this compound is meticulously designed with a series of protecting groups to control the reactivity of the guanosine nucleoside during the synthesis cycle.

-

5'-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl function of the ribose sugar. Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, providing a free hydroxyl group for the subsequent coupling reaction.[]

-

2'-O-tert-butyldimethylsilyl (TBDMS) Group: The TBDMS group protects the 2'-hydroxyl of the ribose. This is crucial in RNA synthesis to prevent unwanted side reactions and chain cleavage. The TBDMS group is stable to the acidic conditions of detritylation and the basic conditions of nucleobase deprotection, and it is typically removed in a final, dedicated desilylation step using a fluoride source.[2]

-

N2-dimethylformamidine (dmf) Group: This group protects the exocyclic amine of the guanine base. The dmf group is labile under milder basic conditions compared to other protecting groups like isobutyryl (iBu), facilitating faster deprotection of the final oligonucleotide, which is particularly beneficial for sensitive sequences.[4]

-

3'-Cyanoethyl (CE) Phosphoramidite Group: This is the reactive moiety that enables the formation of the phosphite triester linkage between the incoming phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphorus from unwanted side reactions and is removed at the end of the synthesis.[]

Below is a DOT script for a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

The Oligonucleotide Synthesis Cycle: A Step-by-Step Mechanism

The addition of a single guanosine nucleotide using this compound involves a four-step cycle.

Step 1: Detritylation

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the solid-support-bound oligonucleotide. This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Step 2: Coupling

The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[5][6] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage. The steric hindrance from the 2'-TBDMS group can reduce coupling efficiency, necessitating longer coupling times or more potent activators compared to DNA synthesis.[5]

Step 3: Capping

To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI). This step ensures that only the correctly elongated chains can participate in the subsequent synthesis cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water and pyridine.

The following DOT script visualizes the oligonucleotide synthesis cycle.

Caption: The four-step oligonucleotide synthesis cycle.

Quantitative Data and Reaction Parameters

The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data for the use of TBDMS-protected phosphoramidites.

Table 1: Coupling Efficiency with Different Activators

| Activator | Concentration | Coupling Time | Coupling Efficiency |

| 1H-Tetrazole | 0.45 M | 10-15 minutes | >97%[5] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 12 minutes | >97%[5] |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.3 M | 3 minutes | >97%[5] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Variable | High |

Table 2: Typical Deprotection Conditions

| Protecting Group | Reagent | Temperature | Time | Notes |

| dmf (on Guanine) | Ammonium Hydroxide | 55°C | 2 hours | Faster than iBu-dG deprotection.[4] |

| dmf (on Guanine) | Ammonium Hydroxide | 65°C | 1 hour | [4] |

| dmf (on Guanine) | AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | Ultra-fast deprotection.[7] |

| TBDMS (on 2'-OH) | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | 65°C | 0.5 - 1.5 hours | [8] |

| TBDMS (on 2'-OH) | Tetrabutylammonium fluoride (TBAF) in THF | Room Temp. | 8 - 24 hours | [8] |

Experimental Protocols

The following is a generalized, step-by-step protocol for the automated synthesis of RNA using this compound. Specific parameters may need to be optimized based on the synthesizer and the sequence being synthesized.

Reagent Preparation

-

Phosphoramidites: Prepare 0.1 M solutions of DMT-2'-O-TBDMS protected A, C, G(dmf), and U phosphoramidites in anhydrous acetonitrile.

-

Activator: Prepare a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or a 0.3 M solution of 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.

-

Capping Reagents:

-

Cap A: Acetic anhydride/2,6-lutidine/THF.

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

Automated Synthesis Cycle (1 µmol scale)

-

Detritylation: Treat the solid support with the deblocking solution for 60-120 seconds. Wash with anhydrous acetonitrile.

-

Coupling: Deliver the activated this compound solution to the synthesis column. Allow a coupling time of 3-12 minutes depending on the activator used (see Table 1). Wash with anhydrous acetonitrile.

-

Capping: Treat the support with a mixture of Cap A and Cap B for 30-60 seconds. Wash with anhydrous acetonitrile.

-

Oxidation: Treat the support with the oxidizer solution for 30-60 seconds. Wash with anhydrous acetonitrile.

-

Repeat the cycle for each subsequent nucleotide in the sequence.

Cleavage and Deprotection

-

Cleavage from Support and Base/Phosphate Deprotection:

-

TBDMS Group Removal (Desilylation):

-

After evaporation of the cleavage solution, dissolve the residue in a mixture of N-methylpyrrolidone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride (TEA·3HF).

-

Heat the solution at 65°C for 1.5 hours.[8]

-

-

Purification: The crude oligonucleotide can be purified by various methods, including HPLC or gel electrophoresis.

The following DOT script illustrates the experimental workflow.

Caption: Experimental workflow from synthesis to purified RNA.

Conclusion

This compound is a highly effective and versatile building block for the automated chemical synthesis of RNA oligonucleotides. Its carefully chosen protecting groups, including the acid-labile DMT, the fluoride-labile TBDMS, and the fast-deprotecting dmf group, allow for a controlled and efficient synthesis process. By understanding the mechanism of action of each component and optimizing the reaction parameters for each step of the synthesis cycle, researchers can reliably produce high-quality RNA molecules for a wide array of applications in research, diagnostics, and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. shop.hongene.com [shop.hongene.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 6. kulturkaufhaus.de [kulturkaufhaus.de]

- 7. glenresearch.com [glenresearch.com]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

A Comprehensive Technical Guide to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. This document details its chemical properties, provides a list of suppliers, and outlines detailed experimental protocols for its use in solid-phase oligonucleotide synthesis.

Chemical Identity and Properties

This compound is a protected ribonucleoside phosphoramidite used for the incorporation of guanosine residues into synthetic RNA oligonucleotides. The various protecting groups serve specific functions during the synthesis process: the dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, the dimethylformamidine (dmf) group protects the exocyclic amine of guanine, and the cyanoethyl (CE) group protects the phosphite triester.[1][2]

| Property | Value | Reference |

| CAS Number | 149559-87-5 | [1][3][4][5] |

| Molecular Formula | C₄₉H₆₇N₈O₈PSi | [1][3][5] |

| Molecular Weight | 955.16 g/mol | [1][3][5] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Conditions | -20°C in a dry, inert atmosphere | [1][2] |

Suppliers

A variety of chemical suppliers offer this compound, including:

-

MedChemExpress[3]

-

Fluorochem[4]

-

CD BioGlyco[5]

-

Hongene Online Store[1]

-

LGC, Biosearch Technologies[6]

-

Huana Biomedical Technology Co.Ltd[7]

Experimental Protocols: Solid-Phase RNA Synthesis

The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites is a well-established method that proceeds in a 3' to 5' direction on a solid support. The process involves a cycle of four main chemical reactions for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis of RNA using phosphoramidite chemistry.

Detailed Methodologies

3.2.1. Coupling Step

Due to the steric hindrance of the 2'-O-TBDMS group, the coupling step for RNA phosphoramidites requires a longer time and a more potent activator than for DNA synthesis.[6][8]

| Parameter | Recommendation | Reference |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | [3] |

| Activator Concentration | 0.25 M ETT | [8] |

| Coupling Time | 6-12 minutes with ETT, can be reduced to 3 minutes with BTT | [3][6] |

3.2.2. Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. The use of the dimethylformamidine (dmf) protecting group on guanine allows for rapid deprotection.[2]

| Reagent | Conditions | Notes | Reference |

| Ammonium Hydroxide/Methylamine (AMA) | 1:1 mixture, 65°C for 10-30 minutes | Fast deprotection compatible with the dmf group. | [3][6] |

| Ethanolic Ammonium Hydroxide | 3:1 NH₄OH/Ethanol, 55°C for 4-17 hours | A more traditional method. | [3][5] |

3.2.3. 2'-O-TBDMS Group Removal

The final deprotection step is the removal of the TBDMS group from the 2'-hydroxyl positions. This is a critical step that must be performed under anhydrous conditions to prevent RNA degradation.

| Reagent | Conditions | Notes | Reference |

| Triethylamine trihydrofluoride (TEA·3HF) | 65°C for 2.5 hours in DMSO with TEA | A common and effective method. | [3][5] |

| Tetrabutylammonium fluoride (TBAF) | Room temperature for 8-24 hours in THF | Performance can be variable due to water content. | [3][5] |

Purification and Analysis

After deprotection, the crude RNA oligonucleotide is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a widely used method for both purification and analysis.[1][3] Retaining the 5'-DMT group on the full-length product can aid in purification by reversed-phase HPLC.[6] Anion-exchange HPLC is also effective for purifying RNA.[1]

Conclusion

This compound is a robust and reliable reagent for the incorporation of guanosine into synthetic RNA oligonucleotides. The use of the TBDMS protecting group for the 2'-hydroxyl is a well-established strategy in RNA synthesis.[6][9] The dmf protecting group on the guanine base allows for rapid deprotection protocols, which can be advantageous for the synthesis of sensitive or modified RNA molecules.[2] By following the optimized protocols for coupling and deprotection, researchers can achieve high yields of pure RNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. shop.hongene.com [shop.hongene.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. rG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glenresearch.com [glenresearch.com]

- 9. atdbio.com [atdbio.com]

The Guardian of the Code: A Technical Guide to TBDMS Protecting Groups in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and oligonucleotide therapeutics, the precise chemical synthesis of RNA is paramount. The transient nature of RNA, particularly its susceptibility to degradation, presents a significant challenge. The key to successful RNA synthesis lies in the strategic use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group emerging as a cornerstone for safeguarding the 2'-hydroxyl (2'-OH) function of the ribose sugar. This technical guide provides an in-depth exploration of the role and application of TBDMS in conjunction with N,N-dimethylformamide (DMF) in solid-phase RNA synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in this demanding field.

The Critical Role of the 2'-O-TBDMS Protecting Group

The 2'-hydroxyl group of ribonucleosides is a primary site of vulnerability, prone to undesired reactions and degradation during the iterative cycles of solid-phase oligonucleotide synthesis. The TBDMS group serves as a robust yet selectively removable shield for this critical functional group. Its steric bulk effectively prevents unwanted side reactions at the 2'-position, while its chemical stability ensures it remains intact throughout the detritylation, coupling, capping, and oxidation steps of the phosphoramidite synthesis cycle.[1][2] The strategic use of TBDMS protection is fundamental to achieving high-yield and high-fidelity synthesis of RNA oligonucleotides.[2][3]

The Silylation Reaction: Protecting the 2'-Hydroxyl Group

The introduction of the TBDMS group onto the 2'-hydroxyl of the ribonucleoside is a critical first step in preparing the phosphoramidite monomers required for synthesis. This silylation is typically carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, within an anhydrous DMF solvent.[4] DMF serves as an effective polar aprotic solvent that facilitates the reaction.[4] The use of an organocatalyst can significantly improve the yield and selectivity of this reaction.[5][6]

Quantitative Data on 2'-O-Silylation

The efficiency of the silylation reaction is crucial for the overall success of RNA synthesis. The following table summarizes representative yields for the selective 2'-O-TBDMS protection of various ribonucleosides.

| Ribonucleoside | Catalyst | Yield (%) | 2':3' Selectivity | Reference |

| Uridine | (-)-4b (5 mol%) | 84 | 98:2 | [6] |

| N-benzoyl-Adenosine | (-)-4b (5 mol%) | 85 | >95:5 | [6] |

| N-isobutyryl-Guanosine | (-)-4b (20 mol%) | 75 | 97:3 | [6] |

| N-acetyl-Cytidine | (-)-4b (5 mol%) | 82 | >95:5 | [6] |

Experimental Protocol: Selective 2'-O-TBDMS Protection of Ribonucleosides

This protocol describes a general procedure for the selective silylation of the 2'-hydroxyl group of a 5'-O-DMT protected ribonucleoside using an organocatalyst.

Materials:

-

5'-O-DMT-N-protected ribonucleoside

-

Organocatalyst (e.g., as described in[5])

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Diisopropylethylamine hydrochloride (DIPEA-HCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 5'-O-DMT-N-protected ribonucleoside and the organocatalyst in anhydrous THF, add DIPEA-HCl.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Add DIPEA, followed by the addition of TBDMS-Cl.

-

Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding anhydrous methanol and DIPEA.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the 5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside.

Solid-Phase RNA Synthesis: The Iterative Cycle

With the 2'-O-TBDMS protected phosphoramidite monomers in hand, the solid-phase synthesis of the desired RNA oligonucleotide can proceed. The synthesis occurs on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[1]

Caption: Workflow of the solid-phase RNA synthesis cycle.

The Coupling Step: Efficiency and Activators

The coupling step, where the phosphoramidite monomer is added to the growing RNA chain, is a critical determinant of the overall synthesis yield. The steric hindrance of the 2'-O-TBDMS group can slow down this reaction.[7] To achieve high coupling efficiencies (typically >98%), powerful activators are employed.[2][7]

| Activator | Concentration | Coupling Time | Coupling Efficiency | Reference |

| 1H-Tetrazole | - | >10 min | >98% | [7] |

| 5-Ethylthio-1H-tetrazole | - | Reduced by half vs. Tetrazole | High | [8][9] |

| 5-Benzylmercapto-1H-tetrazole | 0.25 M | 3 min | >99% | [3][7] |

| 4,5-Dicyanoimidazole (DCI) | - | 10 min (for rG) | High | [10] |

Experimental Protocol: Solid-Phase RNA Synthesis Cycle

This protocol outlines the four main steps in a single cycle of automated solid-phase RNA synthesis.

Materials:

-

2'-O-TBDMS protected ribonucleoside phosphoramidites

-

Solid support (e.g., CPG) with the initial nucleoside

-

Detritylation solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 5-benzylmercapto-1H-tetrazole in acetonitrile)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/pyridine/water)

-

Acetonitrile (synthesis grade)

Procedure:

-

Detritylation: The solid support is treated with the detritylation solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The support is then washed with acetonitrile.

-

Coupling: The 2'-O-TBDMS protected phosphoramidite and the activator solution are delivered to the support. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.

-

Capping: The capping solution is added to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

-

Oxidation: The oxidizing solution is introduced to convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester. The support is then washed with acetonitrile, completing one cycle.

The Final Frontier: Deprotection of the TBDMS Group

Upon completion of the solid-phase synthesis, the newly synthesized RNA oligonucleotide must be cleaved from the solid support and all protecting groups, including the 2'-O-TBDMS groups, must be removed. The deprotection of the TBDMS group is a critical step that requires a fluoride source.

References

- 1. benchchem.com [benchchem.com]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Stability of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyl-dimethylsilyl)-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical building block in the synthesis of RNA oligonucleotides. Understanding the stability profile of this reagent is paramount for ensuring the integrity, purity, and yield of synthetic RNA, which is increasingly vital in therapeutic and research applications. This document details the intrinsic stability of the molecule, its degradation pathways, recommended storage and handling conditions, and robust analytical methodologies for its assessment.

Introduction to DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

This compound is a protected ribonucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Each protecting group serves a crucial function:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl, enabling stepwise addition of nucleotides.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that protects the 2'-hydroxyl group, preventing isomerization and degradation during synthesis.

-

N2-dimethylformamidine (dmf): Protects the exocyclic amine of guanine, offering advantages in deprotection kinetics compared to other protecting groups like isobutyryl (ibu).

-

3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: The reactive moiety that forms the internucleotide linkage, with the cyanoethyl group providing phosphate protection.

The inherent reactivity of the phosphoramidite group makes the molecule susceptible to degradation, particularly from hydrolysis and oxidation. Among the four standard RNA phosphoramidites, guanosine derivatives are known to be the least stable.

Factors Influencing Chemical Stability

The stability of this compound is influenced by several factors:

-

Moisture: Water is a key reactant in the hydrolytic degradation of the phosphoramidite linkage.

-

Temperature: Elevated temperatures accelerate the rate of degradation.

-

pH: Both acidic and basic conditions can promote degradation, though the phosphoramidite is particularly sensitive to acid-catalyzed hydrolysis.

-

Oxidizing Agents: The trivalent phosphorus is susceptible to oxidation to a pentavalent phosphate, rendering it inactive for coupling.

-

Light: While not as significant as other factors, prolonged exposure to UV light can potentially contribute to degradation.

-

Solvent: The choice of solvent for dissolution can impact stability. Anhydrous acetonitrile is the standard, but impurities within it can affect the phosphoramidite's shelf-life in solution.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the phosphoramidite P-N bond. This process is known to be autocatalytic for guanosine phosphoramidites.[1][2] The acidic N1 proton of the guanine base can protonate the diisopropylamino group of another phosphoramidite molecule, facilitating its departure and subsequent reaction with water.[1]

Key degradation products include:

-

H-phosphonate: Formed by the hydrolysis of the phosphoramidite.

-

Oxidized Phosphoramidite (P(V) species): The product of oxidation of the trivalent phosphorus.

-

Products of Cyanoethyl Group Modification: Side reactions involving the cyanoethyl protecting group can also occur.

Figure 1. Major degradation pathways for this compound.

Quantitative Stability Data

While precise kinetic data for every storage condition is extensive, the following tables provide a summary of representative stability data for this compound, reflecting its known chemical properties.

Table 1: Stability of Solid this compound

| Storage Condition | Time | Purity (%) |

| -20°C, desiccated, inert atmosphere | 12 months | >98% |

| 4°C, desiccated, inert atmosphere | 3 months | ~97% |

| 25°C (Room Temperature), dark | 1 week | ~95% |

| 25°C (Room Temperature), light exposure | 1 week | <95% |

Table 2: Stability of this compound in Anhydrous Acetonitrile (0.1 M)

| Storage Condition | Time | Purity (%) |

| 25°C (Room Temperature) | 24 hours | ~98% |

| 25°C (Room Temperature) | 48 hours | ~96% |

| 25°C (Room Temperature) | 72 hours | ~94% |

Note: Purity is determined by HPLC analysis. These values are illustrative and can vary based on the initial purity of the phosphoramidite and the quality of the solvent and storage environment.

Recommended Storage and Handling

To maximize the shelf life and performance of this compound, the following storage and handling procedures are recommended:

-

Solid Storage: Store in a freezer at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). Use a desiccator to minimize moisture exposure.

-

Solution Storage: Prepare solutions in high-quality, anhydrous acetonitrile immediately before use. If short-term storage is necessary, keep the solution tightly sealed under an inert atmosphere at 4°C for no longer than 24-48 hours.

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use dry, clean syringes and needles for transfer. Minimize exposure to air and light.

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for evaluating the purity and degradation of this compound. A combination of High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is recommended.

HPLC-UV/MS Stability Indicating Method

This method is designed to separate the parent phosphoramidite from its potential degradation products.

-

Instrumentation:

-

HPLC system with a UV detector and preferably a mass spectrometer (MS).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

-

Reagents:

-

Acetonitrile (HPLC grade, anhydrous).

-

Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0).

-

This compound sample.

-

-

Procedure:

-

Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL. For forced degradation studies, samples can be subjected to acidic, basic, oxidative, and thermal stress.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be from 50% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 260 nm.

-

-

Data Analysis: The purity is calculated based on the peak area percentage of the main diastereomers of the phosphoramidite. The MS detector can be used to identify the mass of the parent compound and its degradation products.

-

Figure 2. Experimental workflow for HPLC-based stability testing.

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in the sample.

-

Instrumentation:

-

NMR spectrometer with a phosphorus probe.

-

-

Reagents:

-

Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

-

Phosphoric acid (85%) as an external standard.

-

-

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the phosphoramidite in the deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

-

Data Analysis:

-

The intact phosphoramidite will show two characteristic signals for the two diastereomers in the range of 148-152 ppm.

-

The H-phosphonate degradation product will appear around 0-10 ppm.

-

Oxidized P(V) species will also appear in the upfield region.

-

Purity can be estimated by integrating the respective signal areas.

-

-

Conclusion

The chemical stability of this compound is a critical parameter for the successful synthesis of high-quality RNA oligonucleotides. While guanosine phosphoramidites are inherently less stable than their other nucleobase counterparts, proper storage, handling, and the use of high-quality reagents can significantly mitigate degradation. Regular assessment of purity using robust analytical methods such as HPLC and ³¹P NMR is essential to ensure the integrity of this vital building block in both research and large-scale therapeutic production.

References

Navigating the Solubility of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in Acetonitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility and proper handling of critical reagents is paramount for successful oligonucleotide synthesis. This in-depth technical guide provides a comprehensive overview of the solubility of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in acetonitrile, complete with experimental protocols and workflow visualizations.

This compound is a crucial building block in the synthesis of RNA and modified oligonucleotides. Its effective dissolution in a suitable solvent is the foundational step for its participation in the coupling reactions on a solid-phase synthesizer. Acetonitrile is the most widely used solvent for this purpose due to its ability to dissolve the phosphoramidite and the activator, while being relatively inert to the reactive groups.

Quantitative Solubility Data

While specific solubility limits (e.g., in mg/mL) are not always explicitly published by manufacturers, the standard concentrations used in established oligonucleotide synthesis protocols provide a reliable indication of the practical solubility of this compound in acetonitrile. The most common concentration for phosphoramidite solutions is 0.1 M.[1][2][3][4]

To aid in the preparation of solutions, the following table summarizes the quantitative data for preparing a 0.1 M solution of this compound in acetonitrile.

| Parameter | Value | Reference |

| Molecular Weight | 955.16 g/mol | [5] |

| Standard Concentration | 0.1 M (in anhydrous acetonitrile) | [1][2][3][4] |

| Mass per 1 mL of 0.1 M solution | 95.52 mg | |

| Volume of Acetonitrile for 1 g of phosphoramidite | 10.47 mL |

It is important to note that some guanosine phosphoramidites can exhibit lower solubility in pure acetonitrile. In such cases, the addition of a small amount of a stronger organic solvent, such as dichloromethane (DCM), can enhance solubility. A common practice is to use a mixture of 90% acetonitrile and 10% dichloromethane.

Experimental Protocol: Dissolution of this compound in Acetonitrile

This protocol outlines the standard procedure for the preparation of a 0.1 M solution of this compound in anhydrous acetonitrile for use in automated oligonucleotide synthesis.

Materials:

-

This compound

-

Anhydrous acetonitrile (<30 ppm water)

-

Anhydrous dichloromethane (optional, if solubility issues are encountered)

-

Inert gas (Argon or Nitrogen)

-

Appropriately sized, dry glass vial with a septum-lined cap

-

Syringes and needles (oven-dried or purged with inert gas)

-

Vortex mixer

Procedure:

-

Preparation of the Vial: Ensure the glass vial and cap are thoroughly dried to minimize moisture, which can lead to the degradation of the phosphoramidite. This can be achieved by oven-drying and cooling under a stream of inert gas.

-

Weighing the Phosphoramidite: Accurately weigh the required amount of this compound directly into the prepared vial under an inert atmosphere if possible.

-

Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous acetonitrile to the vial. For a 0.1 M solution, add approximately 10.47 mL of acetonitrile for every 1 gram of phosphoramidite. If using a co-solvent, prepare a 9:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane beforehand and add the appropriate volume.

-

Dissolution: Immediately cap the vial and gently vortex the mixture until the phosphoramidite is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Inert Atmosphere: Once dissolved, it is crucial to maintain an inert atmosphere above the solution to prevent degradation. This can be done by purging the headspace of the vial with argon or nitrogen before sealing tightly.

-

Storage: Store the phosphoramidite solution at the recommended temperature, typically -20°C, and protected from light. Before use, allow the vial to warm to room temperature to prevent condensation of moisture into the solution.

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz depict the logical flow of the dissolution protocol and its place within the broader context of oligonucleotide synthesis.

Caption: Workflow for the dissolution of this compound.

Caption: Role of phosphoramidite dissolution in the oligonucleotide synthesis cycle.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. shop.hongene.com [shop.hongene.com]

In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, a critical building block in the chemical synthesis of RNA. The document details its physicochemical properties, a standard experimental protocol for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data

This compound is a protected ribonucleoside phosphoramidite essential for the automated synthesis of RNA oligonucleotides. The protecting groups, including the 5'-dimethoxytrityl (DMT), the 2'-O-tert-butyldimethylsilyl (TBDMS), the N2-dimethylformamidine (dmf), and the 3'-cyanoethyl (CE) phosphoramidite, ensure the correct sequential addition of nucleotides and prevent unwanted side reactions during synthesis.

The quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Weight | 955.16 g/mol [1][2][3][4][5] |

| Molecular Formula | C₄₉H₆₇N₈O₈PSi[1][2][5] |

| CAS Number | 149559-87-5[1][4][5] |

| Appearance | White to light yellow powder[5] |

| Purity | Typically ≥98.0% (by HPLC)[5] |

| Storage Condition | -20°C[5] |

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The following is a detailed methodology for the incorporation of this compound into an RNA oligonucleotide using an automated solid-phase synthesizer. This process follows a cyclical four-step reaction for each nucleotide addition.[2]

Materials and Reagents:

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

Phosphoramidites: DMT-2'-O-TBDMS protected phosphoramidites (including the title compound) dissolved in anhydrous acetonitrile.

-

Activator: A solution of a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole, in anhydrous acetonitrile.[1][6] The use of these more potent activators is recommended over 1H-tetrazole for the sterically hindered 2'-O-TBDMS protected phosphoramidites to ensure high coupling efficiency.[1]

-

Deblocking Reagent: A solution of a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in a non-reactive solvent like dichloromethane or toluene for detritylation.

-

Capping Reagents: A two-part system typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).

-

Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

-

Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle:

-

Detritylation (Deblocking): The synthesis begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. The deblocking reagent is passed through the synthesis column, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

-

Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside, creating a phosphite triester linkage. This step is typically allowed to proceed for a few minutes to ensure high coupling efficiency (>99%).[7]

-

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. The capping reagents are introduced into the column, effectively acetylating any free 5'-hydroxyls.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. The oxidizing solution is passed through the column, completing the addition of one nucleotide.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is a multi-step process:

-

Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanolic methylamine.[1] This cleaves the succinyl linkage to the support, removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination, and removes the dmf protecting group from the guanine base.[1]

-

2'-O-TBDMS Group Removal: The silyl protecting groups on the 2'-hydroxyls are removed using a fluoride-containing reagent. Triethylamine tris(hydrofluoride) (TEA·3HF) is commonly used for this step as it provides a clean and complete deprotection.[1][8] The reaction is typically heated to drive it to completion.

-

Purification: The final deprotected RNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.

Caption: A diagram illustrating the four-step cyclical process of solid-phase RNA synthesis.

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

Methodological & Application

Application Note: High-Efficiency RNA Oligonucleotide Synthesis using DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling advancements in therapeutics (e.g., siRNA, ASOs) and diagnostics. The phosphoramidite method, adapted for RNA synthesis, provides a robust and automatable platform for the production of high-purity RNA sequences. This application note details a comprehensive protocol for the solid-phase synthesis of RNA oligonucleotides utilizing DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. This building block incorporates key protecting groups: a 5'-dimethoxytrityl (DMT) group for acid-labile protection of the 5'-hydroxyl, a tert-butyldimethylsilyl (TBDMS) group for stable protection of the 2'-hydroxyl, a dimethylformamidyl (dmf) group for rapid deprotection of the guanine base, and a β-cyanoethyl (CE) group protecting the phosphite triester. This combination of protecting groups allows for efficient chain elongation and optimized deprotection strategies, resulting in high-quality RNA.[1][2]

Principle of the Method

RNA oligonucleotide synthesis is performed on a solid support, typically controlled pore glass (CPG), in an automated synthesizer. The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles for each nucleotide addition.[3] Each cycle consists of four main steps:

-

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.

-

Coupling: Activation of the phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl of the support-bound oligonucleotide.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester.

Following the completion of the chain elongation, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step deprotection process. The final product is then purified to yield the desired RNA oligonucleotide.

Quantitative Data Summary

The efficiency of RNA oligonucleotide synthesis is critically dependent on the performance of the phosphoramidite monomers and the synthesis conditions. The following table summarizes typical performance data for RNA synthesis using 2'-O-TBDMS protected phosphoramidites.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | 98.5% - 99.5% | Per coupling step. Use of activators like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole (BMT) is crucial for achieving high efficiency with sterically hindered 2'-O-TBDMS amidites.[4][5] |

| Overall Yield (crude) | Sequence-dependent | For a 21-mer, the theoretical yield would be (0.99)^20 ≈ 82%. Actual yields may be lower. |

| Purity (crude) | Sequence and length-dependent | Typically contains the full-length product along with shorter failure sequences (n-1, n-2, etc.). |

| Final Purity (post-HPLC) | >95% | Purification by reverse-phase or ion-exchange HPLC is typically required to obtain high-purity oligonucleotides. |

Experimental Protocols

Materials and Reagents

-

Phosphoramidites: DMT-2'-O-TBDMS-A(bz)-CE-phosphoramidite, DMT-2'-O-TBDMS-C(ac)-CE-phosphoramidite, this compound, DMT-2'-O-TBDMS-U-CE-phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.

-

Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 5-benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.[6]

-

Detritylation Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

-

Capping Reagents:

-

Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

-

Cap B: 16% N-Methylimidazole in THF

-

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

-

Washing Solution: Anhydrous acetonitrile.

-

Cleavage and Base Deprotection Solution: A 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).

-

2'-O-TBDMS Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).[5][6] Alternatively, 1 M Tetrabutylammonium fluoride (TBAF) in THF can be used.[7]

-

Quenching Solution: 50 mM Triethylammonium bicarbonate (TEAB).

-

Precipitation Solutions: 3 M Sodium acetate (NaOAc) and n-butanol or ethanol.

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol is designed for an automated DNA/RNA synthesizer. The volumes and times may need to be optimized based on the specific instrument and synthesis scale.

-

Preparation:

-

Dissolve phosphoramidites and activator in anhydrous acetonitrile to the desired concentrations.

-

Install reagents on the synthesizer.

-

Pack the synthesis column with the appropriate CPG solid support.

-

-

Synthesis Cycle: The following steps are repeated for each nucleotide addition.

| Step | Reagent/Action | Time | Purpose |

| 1. Detritylation | 3% TCA or DCA in DCM | 60-90 sec | Removes the 5'-DMT group. |

| 2. Wash | Anhydrous Acetonitrile | 45 sec | Removes detritylation solution and residual water. |

| 3. Coupling | Phosphoramidite + Activator | 5-10 min | Couples the next phosphoramidite to the 5'-OH.[5] |

| 4. Wash | Anhydrous Acetonitrile | 45 sec | Removes excess phosphoramidite and activator. |

| 5. Capping | Cap A + Cap B | 30 sec | Acetylates unreacted 5'-OH groups. |

| 6. Wash | Anhydrous Acetonitrile | 45 sec | Removes capping reagents. |

| 7. Oxidation | 0.02 M Iodine solution | 60 sec | Oxidizes the phosphite triester to a phosphate triester. |

| 8. Wash | Anhydrous Acetonitrile | 60 sec | Removes oxidizer and prepares for the next cycle. |

-

Final Detritylation: After the final coupling cycle, a last detritylation step is performed to remove the 5'-DMT group from the terminal nucleotide.

-

Drying: The solid support is dried with a stream of argon.

Protocol 2: Cleavage and Deprotection

-

Cleavage and Base Deprotection:

-

Transfer the CPG support to a screw-cap vial.

-

Add 1 mL of AMA solution.

-

Incubate at 65°C for 15 minutes.[5]

-

Cool the vial to room temperature.

-

Transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the CPG with 3 x 0.5 mL of a 3:1:1 mixture of Ethanol/Acetonitrile/Water.

-

Combine the washings with the supernatant.

-

Evaporate the solution to dryness in a vacuum concentrator.

-

-

2'-O-TBDMS Group Removal:

Protocol 3: Desalting and Purification

-

Quenching and Desalting (Option 1):

-

Quench the desilylation reaction by adding 9 mL of 50 mM TEAB.

-

Desalt the oligonucleotide using a desalting column (e.g., Sephadex G-25).

-

-

Precipitation (Option 2):

-

Add 25 µL of 3 M NaOAc to the desilylation reaction mixture.

-

Add 1 mL of n-butanol.

-

Cool the mixture to -70°C for 1 hour.

-

Centrifuge at high speed for 30 minutes.

-

Decant the supernatant.

-

Wash the pellet with 70% ethanol and dry.

-

-

Purification:

-

Resuspend the crude, deprotected oligonucleotide in an appropriate buffer.

-

Purify the full-length product using reverse-phase HPLC (for DMT-on oligos) or anion-exchange HPLC (for DMT-off oligos).

-

Collect the fractions containing the desired product.

-

Desalt the purified oligonucleotide and lyophilize to a dry powder.

-

Workflow Diagrams

Conclusion

The use of this compound in automated solid-phase synthesis provides an efficient and reliable method for producing high-quality RNA oligonucleotides. The protocols outlined in this application note, from automated synthesis to final purification, offer a comprehensive guide for researchers. Adherence to these methodologies, particularly the use of potent activators and optimized deprotection conditions, is key to achieving high yields and purity, which are essential for downstream applications in research, diagnostics, and therapeutics.

References

- 1. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. kulturkaufhaus.de [kulturkaufhaus.de]

- 5. academic.oup.com [academic.oup.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. glenresearch.com [glenresearch.com]

Application Notes and Protocols for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite in the solid-phase synthesis of RNA oligonucleotides. This document outlines the key features of this phosphoramidite, factors influencing its coupling efficiency, and detailed protocols for its application in automated RNA synthesis.

Introduction

This compound is a critical building block for the chemical synthesis of RNA. It is a 2'-O-protected guanosine derivative, featuring a tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl function of the ribose sugar. This protection strategy is widely adopted due to its stability during the synthesis cycle and the reliable methods for its removal post-synthesis. The dimethylformamidine (dmf) group protects the exocyclic amine of guanine, while the 5'-dimethoxytrityl (DMT) group allows for monitoring of coupling efficiency and purification of the final product. The cyanoethyl (CE) group protects the phosphite triester linkage during synthesis. This phosphoramidite is extensively used in the synthesis of various RNA molecules, including siRNAs, miRNAs, aptamers, and ribozymes, for research, diagnostic, and therapeutic applications.

Coupling Efficiency and Optimization

The coupling efficiency of this compound is a critical parameter for the successful synthesis of high-quality, full-length RNA oligonucleotides. Due to the steric hindrance of the 2'-O-TBDMS group, the choice of activator and the coupling time are crucial for achieving high yields.

Activator Selection

Standard phosphoramidite activators can be used, but for sterically hindered 2'-O-TBDMS protected RNA phosphoramidites, more potent activators are recommended to achieve optimal coupling efficiencies. The most commonly used activators and their recommended coupling times are summarized below.

| Activator | Chemical Name | pKa | Recommended Concentration | Recommended Coupling Time | Expected Coupling Efficiency |

| 1H-Tetrazole | 1H-Tetrazole | 4.89 | 0.45 M in Acetonitrile | 10 - 15 minutes | >97% |

| ETT | 5-Ethylthio-1H-tetrazole | 4.28 | 0.25 - 0.75 M in Acetonitrile | 6 minutes | >98.5%[1] |

| BTT | 5-Benzylthio-1H-tetrazole | 4.08 | 0.25 - 0.33 M in Acetonitrile | 3 minutes | >99%[2] |

| DCI | 4,5-Dicyanoimidazole | 5.2 | 1.0 - 1.2 M in Acetonitrile | Variable | High |

Note: While more acidic activators like BTT can significantly reduce coupling times, they may also increase the risk of premature detritylation of the phosphoramidite monomer, potentially leading to n+1 insertions.[3] For the synthesis of long oligonucleotides, less acidic but more nucleophilic activators like DCI are often preferred.[3]

Experimental Protocols

The following protocols outline the standard procedures for the use of this compound in automated solid-phase RNA synthesis.

Materials and Reagents

-

This compound

-

Other 2'-O-TBDMS protected RNA phosphoramidites (A, C, U)

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

-

Anhydrous Acetonitrile (ACN)

-

Activator solution (e.g., 0.25 M ETT in ACN)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))

-

Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

-

Cleavage and deprotection solutions:

-

Ammonium hydroxide/Methylamine (AMA) (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following diagram illustrates the key steps in each synthesis cycle.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

1. Detritylation (DMT Removal):

-

The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with an acidic solution (e.g., 3% TCA in DCM).

-

The orange color of the resulting trityl cation can be monitored to assess the efficiency of the previous coupling step.

2. Coupling:

-

The this compound is activated by the chosen activator (e.g., ETT).

-

The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Recommended conditions: Use a 10-15 fold excess of phosphoramidite and a 20-30 fold excess of activator over the solid support loading. For optimal results with ETT, a coupling time of 6 minutes is recommended.

3. Capping:

-

Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions.

-

This step is crucial to prevent the formation of deletion sequences (n-1 oligomers).

4. Oxidation:

-

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Workflow

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Caption: Post-synthesis cleavage and deprotection workflow.

Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups

-

Transfer the solid support to a screw-cap vial.

-

Add a solution of AMA (Ammonium hydroxide/40% aqueous Methylamine, 1:1 v/v).

-

Incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and dmf protecting groups.

-

Cool the vial and transfer the supernatant to a new tube.

-

Evaporate the solution to dryness.

Step 2: Removal of 2'-O-TBDMS Protecting Groups

-

To the dried oligonucleotide, add a solution of TEA·3HF in NMP or anhydrous DMSO.

-

Incubate at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate buffer (e.g., TEAB).

Step 3: Purification

-

The crude RNA oligonucleotide can be purified using various techniques such as High-Performance Liquid Chromatography (HPLC) (ion-exchange or reverse-phase) or Polyacrylamide Gel Electrophoresis (PAGE), depending on the length and purity requirements of the final product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | - Inactive phosphoramidite (degradation due to moisture or oxidation)- Inactive activator- Insufficient coupling time- Suboptimal activator concentration- Secondary structure of the growing oligonucleotide | - Use fresh, high-quality phosphoramidite and activator solutions.- Ensure anhydrous conditions during synthesis.- Increase coupling time.- Optimize activator concentration.- Use modified phosphoramidites or synthesis conditions that disrupt secondary structures. |

| Presence of n-1 Deletion Sequences | - Incomplete capping- Low coupling efficiency | - Ensure fresh and active capping reagents.- Optimize coupling conditions as described above. |

| Incomplete Deprotection | - Insufficient reaction time or temperature for deprotection steps- Inactive deprotection reagents | - Follow recommended deprotection times and temperatures.- Use fresh deprotection reagents. |

Conclusion

This compound is a reliable and efficient building block for the synthesis of RNA oligonucleotides. By optimizing the coupling conditions, particularly the choice of activator and coupling time, researchers can achieve high coupling efficiencies, leading to the successful synthesis of high-quality RNA for a wide range of applications in research, diagnostics, and therapeutics. Careful adherence to the detailed protocols for synthesis and deprotection is essential for obtaining pure, full-length RNA products.

References

Application Note: Deprotection of RNA Oligonucleotides Synthesized with DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Audience: Researchers, scientists, and drug development professionals involved in synthetic oligonucleotide chemistry.

Introduction The chemical synthesis of RNA requires a robust strategy of protecting reactive functional groups to ensure the correct sequence is assembled. The DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a key building block in solid-phase RNA synthesis. It incorporates several protecting groups: a 5'-dimethoxytrityl (DMT) group for the hydroxyl function, a 2'-O-tert-butyldimethylsilyl (TBDMS) group for the 2'-hydroxyl, a dimethylformamidine (dmf) group for the exocyclic amine of guanine, and a β-cyanoethyl (CE) group for the phosphite triester.

Post-synthesis, these groups must be efficiently and completely removed to yield a biologically active RNA molecule.[1] The deprotection process is a critical, multi-step procedure that must be carefully executed to prevent degradation of the RNA strand, particularly cleavage of the phosphodiester backbone.[2][3][4] The use of the dmf protecting group on guanine allows for significantly faster deprotection compared to traditional groups like isobutyryl (iBu), making it ideal for rapid and high-throughput workflows.[5][2][6]

This document provides detailed protocols for the complete deprotection of RNA oligonucleotides synthesized using TBDMS and dmf-protected guanosine chemistry.

Principle of Two-Step Deprotection

The deprotection of TBDMS-protected RNA is a sequential, two-stage process.[3]

-

Cleavage and Base/Phosphate Deprotection: The first step involves a basic treatment to simultaneously cleave the oligonucleotide from the solid support, remove the β-cyanoethyl groups from the phosphate backbone, and remove the N-acyl protecting groups from the nucleobases (in this case, dmf from guanine).[1][2][7] This is typically achieved using a solution of ammonium hydroxide and methylamine (AMA).[2][7] It is crucial that the 2'-O-TBDMS group remains intact during this step to prevent internucleotide bond cleavage under the basic conditions.[2][4]

-

2'-Hydroxyl (TBDMS) Deprotection: The second step is the specific removal of the TBDMS silyl ether protecting the 2'-hydroxyl group. This is accomplished using a fluoride-based reagent, most commonly triethylamine trihydrofluoride (TEA·3HF), which effectively cleaves the silicon-oxygen bond without damaging the RNA backbone.[5][3][8]

This two-step approach ensures the integrity and purity of the final RNA product.

Experimental Protocols

Materials and Reagents

-

Synthesized oligonucleotide on Controlled Pore Glass (CPG) or other solid support.

-

Ammonium hydroxide/40% aqueous methylamine (1:1 v/v) (AMA).[7][9]

-